molecular formula C24H22N2O5S B2922004 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 941870-60-6

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No.: B2922004
CAS No.: 941870-60-6
M. Wt: 450.51
InChI Key: QSRCAXRSRZFNAR-UHFFFAOYSA-N
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Description

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide features a benzamide core substituted with a 4-methoxynaphthalen-1-yl group on the amide nitrogen and a sulfamoyl moiety at the para position of the benzene ring.

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c1-26(16-18-6-5-15-31-18)32(28,29)19-11-9-17(10-12-19)24(27)25-22-13-14-23(30-2)21-8-4-3-7-20(21)22/h3-15H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRCAXRSRZFNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O7SC_{20}H_{19}N_{3}O_{7}S, with a molecular weight of 445.45 g/mol . Its structure features a furan ring, a sulfamoyl group, and methoxy and naphthalene moieties, which contribute to its potential biological activities.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The presence of the sulfamoyl group is notable, as sulfonamides are widely recognized for their antimicrobial properties. Studies suggest that compounds with similar structures can inhibit bacterial growth effectively.
  • Anticancer Potential : The compound's unique combination of functional groups may enhance its ability to interact with cancer cell pathways. Preliminary studies indicate potential cytotoxic effects against various cancer cell lines, although specific IC50 values need further investigation.
  • Enzyme Inhibition : The structural features suggest that it may inhibit certain enzymes involved in disease processes, similar to other sulfonamide derivatives.

The proposed mechanism of action for this compound likely involves:

  • Enzyme Interaction : The sulfamoyl group may mimic phosphate groups, inhibiting enzymes that utilize phosphate substrates.
  • Bioreduction : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially disrupting cellular functions.

Comparative Analysis

A comparative analysis with related compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesBiological Activity
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-nitrophenyl)benzamideLacks methoxy groupModerate antimicrobial
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(2-methoxyphenyl)benzamideLacks nitro groupReduced anticancer activity
This compoundContains both methoxy and furan groupsEnhanced solubility and biological activity

The unique combination of methoxy and furan groups in the target compound enhances its solubility and biological activity compared to its analogs.

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Antimicrobial Studies : A study on sulfonamide derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Cytotoxicity Assays : Research involving similar compounds has shown promising results in inhibiting cancer cell proliferation, indicating the need for further exploration into this compound's anticancer properties.
  • Enzymatic Inhibition : Investigations into the enzyme inhibition profiles have revealed that related compounds can serve as effective inhibitors for specific targets involved in metabolic pathways related to diseases like diabetes and cancer.

Comparison with Similar Compounds

Core Structural Features

The target compound’s benzamide scaffold is shared with multiple analogs, but substitutions on the amide nitrogen and sulfamoyl group dictate its distinct profile:

Compound Name Amide Substituent Sulfamoyl Substituents Key Structural Differences
Target Compound 4-Methoxynaphthalen-1-yl N-(Furan-2-ylmethyl), N-methyl Bulky aromatic substituent enhances lipophilicity
4-{(Furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide Thiazol-2-yl Same as target Thiazole ring introduces heterocyclic polarity
N-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide Benzodioxol-thiazolyl Same as target Benzodioxole adds electron-rich aromaticity
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-Chlorophenyl None (no sulfamoyl) Simpler structure lacking sulfamoyl group
4-(1H-Imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide Imidazol-1-yl Sulfamoylphenyl Imidazole enhances hydrogen-bonding capacity

Spectral Data Comparison

  • IR Spectroscopy :
    • Target Compound: Expected C=O stretch at ~1660–1682 cm⁻¹ (benzamide) and S=O stretch at ~1247–1255 cm⁻¹ (sulfamoyl), consistent with analogs in and .
    • Thiazol-2-yl Analog (): Confirmed absence of C=S (1243–1258 cm⁻¹ replaced by S=O) and NH stretches at 3150–3319 cm⁻¹ .
  • NMR Spectroscopy :
    • Methoxynaphthalene protons in the target compound would resonate downfield (~δ 7.5–8.5 ppm) due to aromatic deshielding, similar to naphthalene derivatives in .

Data Table: Comparative Analysis of Key Parameters

Parameter Target Compound Thiazol-2-yl Analog Benzodioxol-thiazolyl Analog Imidazole Derivative
Molecular Weight ~497.5 (inferred) 377.43 497.5 ~400 (estimated)
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~3.2 ~2.5
Key Functional Groups Methoxynaphthalene, sulfamoyl Thiazole, sulfamoyl Benzodioxole, thiazole Imidazole, sulfamoyl
Synthetic Complexity Moderate Moderate High Low
Potential Bioactivity Not reported Not reported Not reported Anticancer, antimicrobial

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